molecular formula C20H18FN5O3S2 B10868895 N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide

Cat. No.: B10868895
M. Wt: 459.5 g/mol
InChI Key: FDAZXXNCXCVFSO-UHFFFAOYSA-N
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, including the pyrimidinyl and benzenesulfonamide moieties, contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinyl moiety: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the benzenesulfonamide group: This step often involves sulfonation reactions using sulfonyl chlorides in the presence of a base.

    Coupling reactions: The final compound is formed by coupling the pyrimidinyl and benzenesulfonamide intermediates using carbothioylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The compound might interact with enzymes or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the fluorobenzoyl and carbothioyl groups, which might confer distinct biological activities compared to other sulfonamides.

Properties

Molecular Formula

C20H18FN5O3S2

Molecular Weight

459.5 g/mol

IUPAC Name

N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C20H18FN5O3S2/c1-12-11-13(2)23-19(22-12)26-31(28,29)17-9-7-16(8-10-17)24-20(30)25-18(27)14-3-5-15(21)6-4-14/h3-11H,1-2H3,(H,22,23,26)(H2,24,25,27,30)

InChI Key

FDAZXXNCXCVFSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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